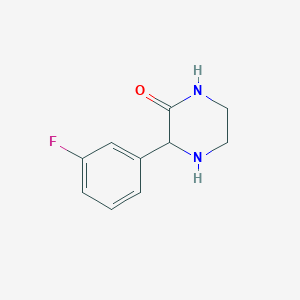

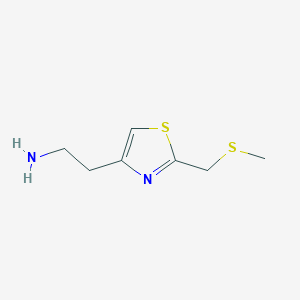

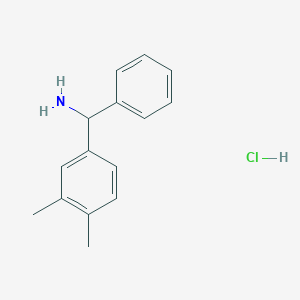

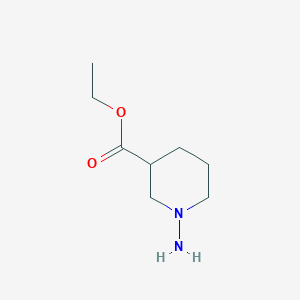

![molecular formula C7H10F3NO4 B1521200 Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate CAS No. 1181459-00-6](/img/structure/B1521200.png)

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate

Overview

Description

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate is a chemical compound with the molecular formula C7H10F3NO4 and a molecular weight of 229.15 . It is typically in a powder form .

Molecular Structure Analysis

The InChI code for Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate is1S/C7H10F3NO4/c1-2-14-5(12)3-11-6(13)15-4-7(8,9)10/h2-4H2,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate is a solid at room temperature . The predicted boiling point is approximately 248.1°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the predicted refractive index is n20D 1.39 .Scientific Research Applications

Enantiomer Analysis and Separation

Amino acids are derivatized with ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate, including derivatives that are similar to "Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate," for rapid separation of enantiomeric isomers by capillary gas chromatography. This method shows potential for stable compounds and almost complete separation of all enantiomeric pairs, except for Pro, within 31 minutes, indicating its suitability for enantiomer separation rather than quantitative analysis (Abe et al., 1996).

Fluorinated Amino Acids Synthesis

The reaction of trifluoroaldol acetal and other polyfluoroalkyl β-ketoacetals with compounds like ethyl isocyanoacetate has been applied to prepare unknown fluorinated amino acids. This synthesis route, potentially involving structures akin to "Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate," highlights its importance in generating novel amino acid analogs (Tolmachova et al., 2018).

Material Science and Polymer Chemistry

Methylated mono- and di(ethylene glycol)-functionalized polymers of L-serine and L-cysteine, adopting beta-sheet conformations, were synthesized. These materials demonstrate the potential for developing water-soluble polymers with specific conformations, relevant to biotechnological applications (Hwang & Deming, 2001).

CO2 Capture Technology

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate-like compounds are explored for creating hybrid materials for CO2 capture. The study of amino acid ionic liquids (AAILs) with ethyl 3-methylimidazolium acetate shows enhanced kinetics for CO2 absorption, suggesting their potential for industrial applications in CO2 capture (Chen et al., 2018).

Enzymatic Resolution in Organic Synthesis

N-ethyl pyridinium trifluoroacetate, a new ionic liquid, was used with commercial proteases for the enzymatic resolution of N-acetyl amino acid esters, indicating its potential to increase the enantiomeric excess of products significantly. This suggests a role for "Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate" related structures in optimizing organic synthesis processes (Zhao & Malhotra, 2002).

properties

IUPAC Name |

ethyl 2-(2,2,2-trifluoroethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO4/c1-2-14-5(12)3-11-6(13)15-4-7(8,9)10/h2-4H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEHOVWWDPJBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

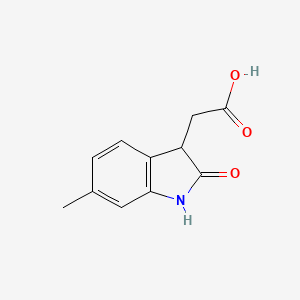

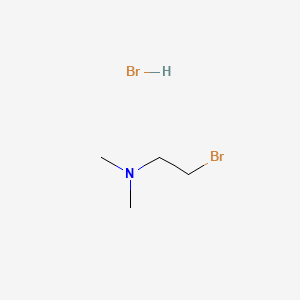

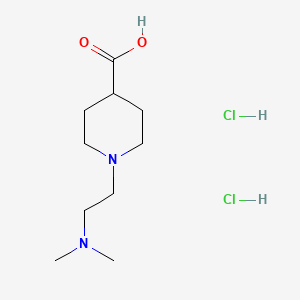

![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)